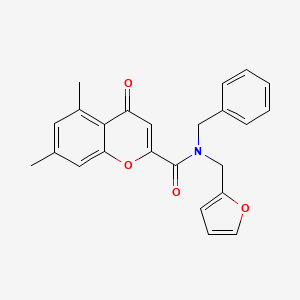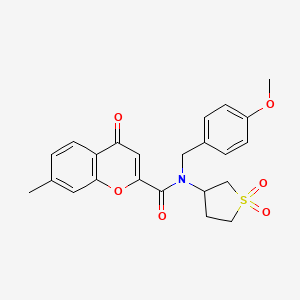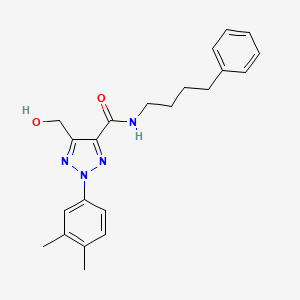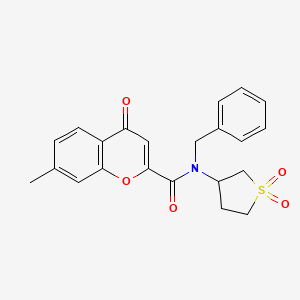![molecular formula C25H20ClNO4 B11391171 9-(3-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11391171.png)
9-(3-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(3-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound with a unique structure that combines chromene and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common route includes the condensation of 3-chlorobenzyl chloride with 4-methoxyphenol to form an intermediate, which is then cyclized with appropriate reagents to form the chromeno[8,7-e][1,3]oxazin-2-one core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
9-[(3-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
9-[(3-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[(3-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 9-(3-Chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 9-cyclopropyl-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
The uniqueness of 9-[(3-CHLOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20ClNO4 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
9-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H20ClNO4/c1-29-19-7-5-17(6-8-19)21-12-24(28)31-25-20(21)9-10-23-22(25)14-27(15-30-23)13-16-3-2-4-18(26)11-16/h2-12H,13-15H2,1H3 |
InChI Key |
QYSSEGQQCQYWGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11391099.png)

![3-(2,5-dimethoxyphenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11391109.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11391116.png)

![3-methyl-1-phenyl-6-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11391121.png)
![6-butyl-3-(4-fluorobenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11391124.png)
![6-ethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11391132.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391139.png)
![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-4-nitrobenzamide](/img/structure/B11391157.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11391179.png)
![N-(3-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391187.png)

